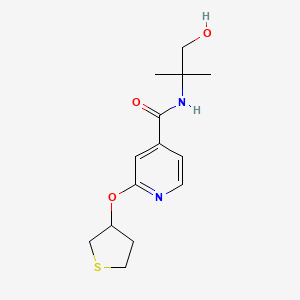

N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-13(18)10-3-5-15-12(7-10)19-11-4-6-20-8-11/h3,5,7,11,17H,4,6,8-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARAXWDQVAMBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₃S

- Molecular Weight : 253.32 g/mol

- CAS Number : 183438-03-1

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It acts as a modulator of various receptors, influencing signaling pathways that are crucial for cell communication and function.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Antimicrobial Activity

In a study conducted by Anana et al. (1996), the compound was tested against a range of bacterial pathogens. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research by Ponde et al. (1998) demonstrated that this compound significantly reduced markers of inflammation in rodent models of arthritis. The compound was found to lower cytokine levels and alleviate swelling.

Anticancer Properties

A study published in the Journal of Organic Chemistry (2001) explored the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a chemotherapeutic agent.

Neuroprotective Effects

In vitro studies reported by Bandgar et al. (2001) indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in neurodegenerative diseases such as Alzheimer's.

Scientific Research Applications

Medicinal Chemistry

N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest it may interact with biological targets effectively.

1.1. Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, a study highlighted the inhibition of human immunodeficiency virus (HIV) replication by related compounds, suggesting a possible pathway for this compound's application in antiviral therapies .

1.2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Analogues have been developed that target catechol O-methyl transferase (COMT), which is involved in dopamine metabolism and may play a role in neurodegenerative diseases like Parkinson's disease. These compounds are designed to mitigate oxidative stress and protect neuronal health .

Biological Research

The compound's unique structure allows it to be utilized in various biological research applications, particularly in studies focusing on enzyme inhibition and receptor interaction.

2.1. Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic disorders and potential therapeutic interventions.

2.2. Receptor Binding Studies

The compound’s affinity for certain receptors can be explored through binding studies, which can help elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of pyridine derivatives, this compound was tested against HIV strains. Results indicated significant inhibition of viral replication, suggesting its potential as a lead compound for further development in antiviral drug design.

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings demonstrated that these compounds could significantly reduce cell death, highlighting their potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Physical and Spectral Properties

The hydroxyl group in both compounds likely increases melting points due to hydrogen bonding. The thiolan-3-yloxy group may reduce solubility in polar solvents compared to compound 31’s fluorophenoxy group .

Substituent Effects on Reactivity and Function

- Thiolan-3-yloxy vs. Fluorophenoxy: Electronic Effects: The thiolan group’s sulfur atom may donate electrons via lone pairs, contrasting with fluorine’s electron-withdrawing nature. This could alter charge distribution in the pyridine ring. Steric Effects: The thiolan ring’s bulkiness might hinder rotational freedom compared to the planar fluorophenoxy group.

- Carboxamide vs.

Analytical Characterization

Both compounds would require NMR (¹H, ¹³C) and mass spectrometry for structural confirmation. Compound 31’s NMR data () confirmed its acetamide structure, suggesting similar protocols for the target compound. X-ray crystallography (via SHELX or SIR97; ) could resolve thiolan ring conformation and hydrogen-bonding patterns .

Research Implications

- Drug Design: The pyridine-carboxamide scaffold is common in pharmaceuticals. The thiolan moiety’s lipophilicity may improve blood-brain barrier penetration compared to compound 31’s polar fluorophenoxy group.

- Material Science : The sulfur atom in thiolan could enhance metal coordination properties, making the compound useful in catalysis or polymer chemistry.

Q & A

Q. Basic

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) to control stereochemistry during amide formation .

- Asymmetric catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution to retain enantiomeric excess (>99% ee) .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism to confirm stereochemical purity .

What analytical techniques are most effective for resolving contradictions in reported solubility and stability data of this compound under physiological conditions?

Q. Advanced

- Solubility studies : Use dynamic light scattering (DLS) or shake-flask method in buffers (pH 1–7.4) to assess pH-dependent solubility. Compare with literature values from structurally similar compounds (e.g., Pimasertib: 86 mg/mL in DMSO ).

- Stability profiling : Forced degradation studies (40°C/75% RH for 4 weeks) monitored via UPLC-MS to identify hydrolysis or oxidation products .

- Polymorphism analysis : X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect metastable forms that may alter solubility .

How does the thiolan-3-yloxy substituent influence the compound's binding affinity in enzyme inhibition assays compared to other heterocyclic ethers?

Q. Advanced

- Structure-activity relationship (SAR) : Replace the thiolan-3-yloxy group with morpholine or tetrahydrofuran derivatives. Assay against kinases (e.g., Met kinase ) to compare IC50 values.

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the sulfur atom in thiolan and hydrophobic enzyme pockets (e.g., Met kinase’s ATP-binding site ).

- Experimental validation : Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

What methodologies are recommended for assessing the metabolic stability of this compound in preclinical models?

Q. Advanced

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t1/2) with controls like verapamil .

- Metabolite identification : High-resolution mass spectrometry (HRMS) to detect hydroxylation or glucuronidation products .

- In vivo PK studies : Oral administration in rodents with serial plasma sampling. Calculate bioavailability (F%) and clearance (CL) using non-compartmental analysis .

What are the critical parameters in designing crystallization experiments to obtain stable polymorphs of this compound?

Q. Basic

- Solvent selection : Use binary solvent systems (e.g., ethanol/water) to modulate supersaturation. Polar solvents favor crystalline vs. amorphous forms .

- Temperature control : Slow cooling (0.1°C/min) from saturation to nucleation points.

- Seeding : Introduce pre-characterized crystals to guide polymorph formation (e.g., Form I vs. Form II ).

How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound in target engagement studies?

Q. Advanced

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify key binding residues .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., thiolan vs. morpholine) to predict potency shifts .

- Validation : Alchemical binding assays (e.g., ITC) to correlate computed binding energies with experimental KD values .

What spectroscopic and chromatographic methods are optimal for characterizing the purity and structural integrity of this compound?

Q. Basic

- NMR : 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., thiolan-3-yloxy at pyridine C2 ).

- HPLC : C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.